The compound has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates analogues, which have been investigated for their antifungal properties .
The results of the study showed that the synthesized analogues exhibited antifungal properties against Candida albicans, an opportunistic fungal pathogen .
A compound similar to “4-bromo-1-(trifluoromethyl)-1H-pyrazole”, specifically “4-bromo-1,8-naphthalic anhydride”, has been used in the synthesis of self-assembled D–p–A multifunctional systems with tunable stimuli-responsive emission and optical waveguiding behaviour . These materials hold significant promise for practical applications including use in security inks, rewritable materials or modern optics .
4-Bromo-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrazole ring. Its molecular formula is and it has a molecular weight of approximately 214.97 g/mol. The compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity in various
There is no current information available on the specific mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-pyrazole. However, pyrazoles can exhibit various biological activities depending on the substituent groups. Some pyrazoles have been shown to act as enzyme inhibitors or interact with specific receptors in the body [].
Research indicates that derivatives of 4-bromo-1-(trifluoromethyl)-1H-pyrazole exhibit promising biological activities. These include:
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole typically involves several key steps:
4-Bromo-1-(trifluoromethyl)-1H-pyrazole finds applications in various fields:
Studies on the interactions of 4-bromo-1-(trifluoromethyl)-1H-pyrazole with biological targets have revealed insights into its mechanism of action. For instance, research on its tautomerism has shown how environmental factors affect its stability and reactivity, which is crucial for understanding its biological behavior .
Several compounds share structural similarities with 4-bromo-1-(trifluoromethyl)-1H-pyrazole. Here’s a comparison highlighting its uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | 0.90 | Different position of trifluoromethyl group |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 0.85 | Methyl substitution affecting reactivity |
| 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole | 0.85 | Bulky isobutyl group influencing steric effects |
| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 0.79 | Cyclopentyl ring introduces ring strain |
| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 0.97 | Difluoromethyl group alters electronic properties |
The distinct placement of the trifluoromethyl group and the presence of bromine contribute to the unique reactivity and properties of 4-bromo-1-(trifluoromethyl)-1H-pyrazole compared to these similar compounds .
4-Bromo-1-(trifluoromethyl)-1H-pyrazole (CAS: 1046831-97-3) is a halogenated heterocyclic compound with the molecular formula C₄H₂BrF₃N₂ and a molecular weight of 214.97 g/mol. Its structure consists of a pyrazole ring substituted at the 1-position with a trifluoromethyl (-CF₃) group and at the 4-position with a bromine atom. The planar aromatic ring system and electron-withdrawing substituents confer unique electronic properties, influencing its reactivity and stability.
First synthesized in the early 2010s, this compound gained prominence as a versatile intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a reactive site for cross-coupling reactions. Its development aligns with broader trends in fluorinated pyrazole chemistry, which has been critical for designing bioactive molecules.
4-bromo-1-(trifluoromethyl)-1H-pyrazole represents a significant member of the halogenated pyrazole family, characterized by its distinctive molecular architecture and unique substitution pattern [1] [2]. The compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically within the five-membered aromatic heterocycle category known as azoles [3] [4].
The molecular structure consists of a pyrazole ring system, which is fundamentally a five-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 2 positions of the ring [5] [6]. This particular derivative features two notable substituents: a bromine atom at the 4-position and a trifluoromethyl group at the 1-position, creating a highly functionalized heterocyclic framework with significant electronic and steric properties [1] [2].
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds [7]. The complete chemical identity encompasses multiple naming systems and registration numbers that facilitate its identification across various chemical databases and regulatory frameworks.
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-bromo-1-(trifluoromethyl)-1H-pyrazole |
| Common Names | 4-bromo-1-(trifluoromethyl)pyrazole; 4-BroMo-1-trifluoroMethyl-1H-pyrazole; 1H-PYRAZOLE, 4-BROMO-1-(TRIFLUOROMETHYL)- |
| Chemical Abstract Service Number | 1046831-97-3 |
| Molecular Formula | C4H2BrF3N2 |
| Molecular Weight | 214.97 grams per mole |
| International Chemical Identifier | InChI=1S/C4H2BrF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H |
| International Chemical Identifier Key | OPOXCQUYNYTHDA-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1=C(C=NN1C(F)(F)F)Br |
| European Community Number | 817-637-2 |
| Distributed Structure-Searchable Toxicity Substance Identifier | DTXSID701279681 |
| Molecular Design Limited Number | MFCD27988093 |
The compound's classification within the broader context of organic chemistry reveals its membership in several important chemical families and structural categories [3] [4] [5]. As a heterocyclic compound, it contains atoms of at least two different elements as members of its ring structure, specifically carbon and nitrogen atoms [3].
| Classification Category | Classification Details |
|---|---|
| Organic Compound Class | Nitrogen-containing heterocyclic compound |
| Heterocyclic Compound Type | 5-membered aromatic heterocycle (azole family) |
| Ring System | Pyrazole ring system |
| Heteroatom Count | 2 nitrogen atoms |
| Heteroatom Types | Nitrogen atoms at positions 1 and 2 |
| Aromatic Character | π-excess aromatic heterocycle |
| Substitution Pattern | 4-bromo-1-(trifluoromethyl) substituted |
| Functional Groups Present | Halogen (bromine), trifluoromethyl group |
| Halogen Content | Bromine at position 4 |
| Electron-Withdrawing Groups | Trifluoromethyl group at position 1 |
The pyrazole ring system exhibits characteristic aromatic properties, classifying it as a π-excess aromatic heterocycle [5]. This aromatic character significantly influences the compound's reactivity patterns and chemical behavior. The presence of two nitrogen atoms within the five-membered ring creates a unique electronic environment that affects both the electron density distribution and the compound's ability to participate in various chemical reactions [5].
The compound's aromatic nature is manifested through its ability to undergo typical aromatic substitution reactions, with electrophilic substitution reactions occurring preferentially at position 4 of the pyrazole ring [5] [8]. This regioselectivity is consistent with theoretical calculations of localization energies for electrophilic substitution in pyrazole systems [8].
The presence of both bromine and trifluoromethyl substituents creates a complex electronic environment within the molecule [9] [10]. The trifluoromethyl group represents one of the most powerful electron-withdrawing groups in structural organic chemistry, significantly affecting the electronic properties of the entire molecular framework [9]. This group primarily activates electrophilic sites through inductive electron-withdrawing effects, leading to enhanced electrophilic character at various positions within the molecule [9].
The bromine atom at the 4-position contributes additional electronic effects through both inductive and resonance mechanisms [8]. The combination of these two substituents creates a highly polarized molecular system with unique reactivity patterns and potential biological activity profiles [10] [11].
Pyrazole derivatives, including halogenated variants like 4-bromo-1-(trifluoromethyl)-1H-pyrazole, occupy significant positions in medicinal chemistry and pharmaceutical development [10] [11]. The pyrazole ring system has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties [10] [11].
The incorporation of electron-withdrawing groups such as trifluoromethyl and bromine substituents often enhances the biological activity and metabolic stability of pyrazole derivatives [10]. These modifications can improve drug-like properties, including lipophilicity, metabolic stability, and target binding affinity, making such compounds valuable scaffolds for pharmaceutical research and development [10].
The synthesis of 4-bromo-1-(trifluoromethyl)-1H-pyrazole has been achieved through multiple sophisticated methodologies, each offering distinct advantages in terms of yield, selectivity, and scalability [6]. The most prevalent approach involves the cyclocondensation of brominated α,β-unsaturated ketones with hydrazine derivatives, providing excellent regioselectivity and yields exceeding 80 percent .
The cyclocondensation methodology typically employs 4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the starting material, which undergoes bromination followed by reaction with phenylhydrazine or other hydrazine derivatives to form the pyrazole ring . This method demonstrates high regioselectivity for bromination at the 4-position of the pyrazole ring, with the trifluoromethyl group being introduced via the starting enone .
Alternative synthetic approaches include direct bromination of 1-(trifluoromethyl)-1H-pyrazole using N-Bromosuccinimide as the brominating agent under controlled conditions [6]. This method requires careful temperature control to avoid over-bromination and achieve selective monobromination at the 4-position .
Lithiation followed by electrophilic quenching represents another powerful synthetic strategy for accessing functionalized derivatives . This approach utilizes lithium diisopropylamide at low temperatures to generate lithiated intermediates that can be trapped with various electrophiles to introduce diverse functional groups .
The compound serves as a versatile intermediate for Sonogashira coupling reactions, enabling the formation of 4-alkynyl derivatives through palladium-catalyzed cross-coupling with terminal alkynes [7] [8]. These reactions typically employ PdCl2(PPh3)2 and CuI as catalysts under mild conditions, providing good to excellent yields [7].
Recent developments in the synthetic methodology have focused on improving the scalability and industrial applicability of these processes [6]. Flow chemistry approaches have been particularly successful for lithiation reactions, allowing for better temperature control and improved safety profiles [6]. The bromination reactions can be performed on gram scale with yields consistently ranging from 60 to 85 percent [6].
The trifluoromethyl group at the 1-position of the pyrazole ring significantly influences the electronic properties of 4-bromo-1-(trifluoromethyl)-1H-pyrazole [9]. This electron-withdrawing substituent enhances the electrophilic character of the pyrazole ring and increases the polarization of the carbon-bromine bond, making it more reactive toward nucleophilic substitution reactions .
The presence of both electron-withdrawing groups creates a highly polarized molecular system that exhibits enhanced binding affinity for biological targets [9] . This electronic configuration has been shown to improve the metabolic stability and lipophilicity of the compound, properties that are crucial for pharmaceutical applications [9] .
Comparative studies with structurally related compounds have revealed important insights into the structure-activity relationships . The positioning of the trifluoromethyl group significantly affects the biological activity, with the 1-position substitution pattern showing distinct advantages over the 3-position isomer . Compounds with additional methyl substitutions or bulky substituents show altered reactivity profiles and different biological activities [11].
The electron-withdrawing nature of both the trifluoromethyl and bromine substituents creates a synergistic effect that enhances the compound's reactivity in cross-coupling reactions while maintaining stability under normal storage conditions . This balance between reactivity and stability makes the compound particularly valuable as a synthetic intermediate .
4-Bromo-1-(trifluoromethyl)-1H-pyrazole has emerged as a highly valuable substrate for palladium-catalyzed cross-coupling reactions [7] [8] [12]. The compound participates effectively in Suzuki-Miyaura coupling reactions with various arylboronic acids, providing access to diversely substituted pyrazole derivatives [13]. These reactions typically proceed under mild conditions with good functional group tolerance [13].
Sonogashira coupling reactions with terminal alkynes have proven particularly successful, enabling the synthesis of alkynylated pyrazole derivatives that serve as intermediates for further cyclization reactions [7] [14]. The presence of the trifluoromethyl group, while making the Sonogashira reaction more challenging, can be overcome through careful selection of ancillary ligands such as XPhos [7].
The compound serves as a versatile building block for the construction of more complex heterocyclic systems [15]. Through sequential cross-coupling and cyclization reactions, researchers have successfully synthesized fused pyrazole derivatives and polysubstituted heterocycles with enhanced biological activities [15] [8].
The bromine atom provides a convenient handle for further functionalization through various metal-catalyzed processes, while the trifluoromethyl group imparts desirable physicochemical properties to the final products [8]. This dual functionality makes the compound particularly attractive for diversity-oriented synthesis approaches .
Recent research has focused on developing new synthetic methodologies using 4-bromo-1-(trifluoromethyl)-1H-pyrazole as a model substrate [15] [8]. These studies have provided valuable insights into the reactivity patterns of fluorinated heterocycles and have led to the development of more efficient synthetic protocols [8].
Mechanistic investigations have revealed that the trifluoromethyl group can influence the regioselectivity of reactions through both electronic and steric effects [8] [6]. Understanding these mechanistic details has enabled the development of more predictable and selective synthetic transformations [8].
Extensive biological screening has revealed that 4-bromo-1-(trifluoromethyl)-1H-pyrazole and its derivatives exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacterial strains [9] [16] [17]. The compound shows particular potency against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimum inhibitory concentration values ranging from 0.25 to 4 micrograms per milliliter [9] [16].
The trifluoromethyl group has been identified as a key structural feature responsible for the enhanced antimicrobial activity [9] [17]. This substitution pattern appears to improve the compound's ability to disrupt bacterial cell membranes and inhibit fatty acid biosynthesis pathways [17]. Studies have shown that derivatives of this compound are effective against biofilm formation and can eradicate preformed biofilms at concentrations two times the minimum inhibitory concentration [16].
Research has demonstrated that derivatives of 4-bromo-1-(trifluoromethyl)-1H-pyrazole possess notable antifungal properties, particularly against Candida albicans . The compounds appear to target mitochondrial complex II, disrupting adenosine triphosphate production in sensitive organisms and leading to cell death . This mechanism of action suggests potential for developing new antifungal agents based on this pyrazole scaffold .
The structural modifications enabled by the bromine substituent have led to the synthesis of various analogues with enhanced antifungal activities . These compounds demonstrate significant inhibition rates against opportunistic fungal pathogens, making them promising candidates for further drug development .
The trifluoromethyl group significantly enhances the biological activity of pyrazole derivatives, making them suitable for use in pesticide and herbicide development . The enhanced lipophilicity and metabolic stability provided by this substitution pattern are particularly valuable for agrochemical applications . Commercial products incorporating similar fluorinated pyrazole structures have demonstrated effectiveness against a range of agricultural pests .
In materials science, 4-bromo-1-(trifluoromethyl)-1H-pyrazole has been employed in the synthesis of advanced materials with unique electronic and optical properties . The incorporation of this compound into polymer matrices can result in materials with enhanced thermal stability and electrical conductivity . The fluorine atoms contribute to the improved thermal and chemical resistance of the resulting materials .
Research has indicated potential applications in photovoltaic cells and electroluminescent devices, where the incorporation of fluorinated compounds into polymer matrices enhances electrical properties and stability . These applications highlight the versatility of the compound beyond traditional pharmaceutical uses .
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